molecular formula C30H36O6 B1630842 Kushenol B

Kushenol B

Cat. No. B1630842
M. Wt: 492.6 g/mol
InChI Key: CDNAGJNJVFLMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kushenol B is a member of flavanones.
Kushenol B is a natural product found in Sophora flavescens and Sophora with data available.

Scientific Research Applications

1. Anti-Oxidative and Anti-Inflammatory Activities

Kushenol B, derived from Sophora flavescens, exhibits significant anti-oxidative and anti-inflammatory activities. It has been found to suppress the production of inflammatory mediators such as NO, PGE2, IL-6, and IL1β in lipopolysaccharide-stimulated RAW264.7 macrophages. Additionally, Kushenol B upregulates the expression of HO-1 and its activities, possibly via the activation of Nrf2 transcription activities in the same macrophages. These properties suggest its potential for therapeutic application in treating inflammatory diseases (Cho et al., 2020).

2. Hepatoprotective Effects

Kushenol B has been studied for its hepatoprotective effects. It demonstrates an ability to protect hepatocellular carcinoma cells from oxidative stress induced by tert-Butyl hydroperoxide. This protective effect includes the reduction of cell death, apoptosis, and reactive oxygen species generation. Interestingly, Kushenol B also shows potential in protecting against acetaminophen-induced hepatotoxicity in mice, making it a promising candidate for liver injury therapies (B. Cho et al., 2021).

3. Vasorelaxation Properties

Research has identified Kushenol B as one of the prenylated flavonoids responsible for vasorelaxation activity in porcine coronary arteries. This suggests its potential use in treatments requiring vascular relaxation (C. Kim et al., 2013).

4. Antitumor Activities

Kushenol B, along with other flavonoids from Sophora flavescens, has demonstrated novel antitumor activities. These flavonoids have been effective in inhibiting the growth of various tumor cell lines and have shown enhanced antitumor activities compared to traditional Kushen alkaloids. This indicates its potential as a novel antitumor agent, especially in combination with other cancer treatments like Taxol (Mingyu Sun et al., 2007).

5. Monoamine Oxidase Inhibitory Effects

Kushenol B exhibits significant inhibitory effects on monoamine oxidase (MAO), which is relevant in the context of neurological diseases and conditions involving neurotransmitter regulation. This property opens up potential applications in neuropsychiatric and neurodegenerative disease treatment (J. Hwang et al., 2005).

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O6/c1-16(2)7-9-19(18(5)6)13-23-28(34)22(11-8-17(3)4)29(35)27-25(33)15-26(36-30(23)27)21-12-10-20(31)14-24(21)32/h7-8,10,12,14,19,26,31-32,34-35H,5,9,11,13,15H2,1-4,6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNAGJNJVFLMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC(CC=C(C)C)C(=C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kushenol B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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